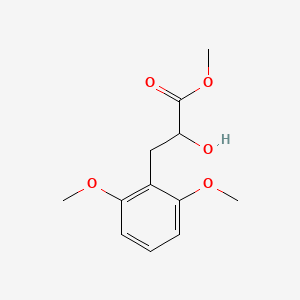![molecular formula C9H18ClN B13578595 3,3-Dimethylspiro[3.3]heptan-1-aminehydrochloride](/img/structure/B13578595.png)
3,3-Dimethylspiro[3.3]heptan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethylspiro[3.3]heptan-1-amine hydrochloride is a chemical compound with the molecular formula C9H18ClN and a molecular weight of 175.7 g/mol . This compound is characterized by a spirocyclic structure, which includes a spiro[3.3]heptane core with a dimethyl substitution at the 3-position and an amine group at the 1-position, forming a hydrochloride salt.
Preparation Methods
The synthesis of 3,3-dimethylspiro[3.3]heptan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the formation of the spirocyclic core, followed by the introduction of the dimethyl groups and the amine functionality. The final step involves the conversion of the free amine to its hydrochloride salt. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts, solvents, and temperature control.
Chemical Reactions Analysis
3,3-dimethylspiro[3.3]heptan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Scientific Research Applications
3,3-dimethylspiro[3.3]heptan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological processes involving amine-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-dimethylspiro[3.3]heptan-1-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors, through its amine group. The spirocyclic structure may confer unique binding properties, influencing the compound’s activity and specificity. Pathways involved may include modulation of enzyme activity or receptor signaling .
Comparison with Similar Compounds
Similar compounds to 3,3-dimethylspiro[3.3]heptan-1-amine hydrochloride include other spirocyclic amines, such as spiro[3.3]heptan-1-amine and 3,3-dimethylspiro[3.3]heptane. Compared to these compounds, 3,3-dimethylspiro[3.3]heptan-1-amine hydrochloride is unique due to its specific substitution pattern and hydrochloride salt form, which may influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H18ClN |
|---|---|
Molecular Weight |
175.70 g/mol |
IUPAC Name |
3,3-dimethylspiro[3.3]heptan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-8(2)6-7(10)9(8)4-3-5-9;/h7H,3-6,10H2,1-2H3;1H |
InChI Key |
XDWUIIMVZVMSJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C12CCC2)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-2-yl}acetic acid](/img/structure/B13578521.png)
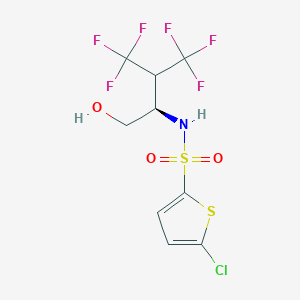


![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide](/img/structure/B13578551.png)
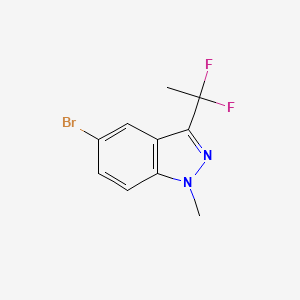
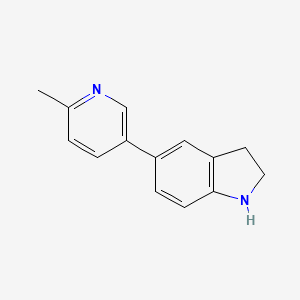
![2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide](/img/structure/B13578566.png)
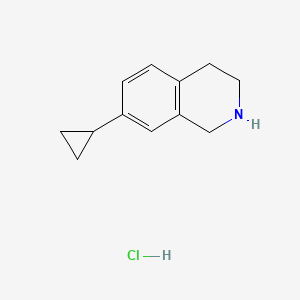
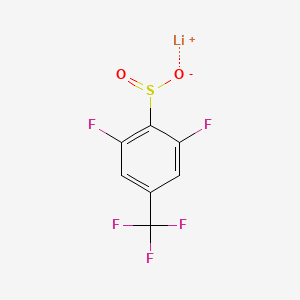
![4-Acetyl-3-Ethyl-5-Methyl-N-[2-Methyl-5-(Methylsulfamoyl)phenyl]-1h-Pyrrole-2-Carboxamide](/img/structure/B13578582.png)
![methyl3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate](/img/structure/B13578584.png)
